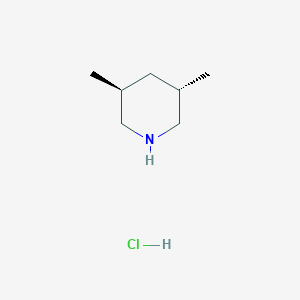

trans-3,5-Dimethylpiperidine;hydrochloride

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Sciences

The piperidine motif is a cornerstone in drug discovery and organic synthesis. chemicalbook.com Its saturated, puckered structure allows for the precise three-dimensional arrangement of functional groups, which is critical for specific biological interactions. Piperidine derivatives are found in a wide array of pharmaceuticals, exhibiting diverse pharmacological activities including analgesic, antihistaminic, and antipsychotic effects. chemicalbook.com Beyond medicine, these scaffolds are employed as catalysts, corrosion inhibitors, and building blocks for agrochemicals and specialty chemicals. wikipedia.orggoogle.com The versatility of the piperidine ring makes it a subject of continuous research and development in both academic and industrial settings.

The Unique Role of Dimethylpiperidine Derivatives in Organic Synthesis and Applied Chemistry

The introduction of methyl groups to the piperidine skeleton, creating dimethylpiperidine isomers, adds a layer of complexity and utility. These derivatives serve as versatile building blocks and intermediates in the synthesis of more complex molecules. wikipedia.org The methyl substituents influence the molecule's steric and electronic properties, guiding reaction pathways and modifying the biological activity of the final product. wikipedia.org For instance, 3,5-dimethylpiperidine (B146706) is a key intermediate in the synthesis of the hypolipidemic agent Tibric Acid and the veterinary antibiotic Tilmicosin. wikipedia.org Furthermore, quaternized derivatives, such as N,N-dimethyl-3,5-dimethylpiperidinium cations, act as crucial structure-directing agents (SDAs) in the synthesis of zeolites, which are advanced materials with applications in catalysis and adsorption. google.comresearchgate.net

Stereochemical Considerations in Piperidine Chemistry: Focus on trans Isomers

The substitution pattern in 3,5-dimethylpiperidine gives rise to stereoisomers: cis and trans diastereomers. In the cis isomer, the two methyl groups are on the same side of the piperidine ring, whereas in the trans isomer, they are on opposite sides. wikipedia.org This stereochemical difference has profound implications for the molecule's shape, stability, and reactivity.

The trans isomer is of particular interest in several applications. In catalysis, the specific three-dimensional arrangement of the trans isomer can lead to higher enantiomeric excess in asymmetric reactions. wikipedia.org In the synthesis of specific zeolites like SSZ-39, the trans isomer of the corresponding N,N-dimethyl-3,5-dimethylpiperidinium cation is selectively incorporated into the zeolite framework, and a higher trans-to-cis ratio in the synthesis mixture can significantly accelerate crystallization kinetics. google.com This preference is attributed to how the shape of the trans isomer fits within the pores and channels of the forming zeolite crystal. The conformational behavior of piperidine rings and their protonated forms (piperidinium salts) is governed by a desire to minimize steric interactions, with substituents often preferring an equatorial position in the stable chair conformation. rsc.orgnih.gov

Contextualizing trans-3,5-Dimethylpiperidine;hydrochloride within Academic Research

While much of the literature focuses on the free base form of 3,5-dimethylpiperidine, the hydrochloride salt represents a common and practical form of the compound for storage, handling, and specific experimental applications. Amine hydrochlorides are typically stable, crystalline solids with higher water solubility compared to their free base counterparts.

The synthesis of trans-3,5-Dimethylpiperidine itself is a key research objective. It is typically prepared via the catalytic hydrogenation of 3,5-dimethylpyridine (B147111) (3,5-lutidine). buyersguidechem.com The choice of catalyst and reaction conditions can influence the resulting ratio of trans to cis isomers. wikipedia.org Once the trans isomer is isolated, it can be readily converted to its hydrochloride salt by treatment with hydrochloric acid. This salt form, this compound, serves as a stable precursor for further chemical transformations or for direct use in applications where a piperidinium (B107235) cation is required in an acidic or aqueous environment.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,5S)-3,5-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-3-7(2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQUQDQYYCABAJ-LEUCUCNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CNC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Trans 3,5 Dimethylpiperidine and Its Hydrochloride Salt

Catalytic Hydrogenation of 3,5-Lutidine (3,5-Dimethylpyridine)

The challenge in the hydrogenation of 3,5-lutidine is controlling the stereoselectivity to favor the trans-3,5-dimethylpiperidine isomer. google.com Research has explored various metal-based catalytic systems to influence the diastereomeric ratio.

Ruthenium-based catalysts are widely employed for the hydrogenation of pyridine (B92270) derivatives. researchgate.netchemicalbook.com Supported ruthenium catalysts, particularly ruthenium on carbon (Ru/C), are effective for the conversion of 3,5-lutidine. tuodaindus.comchemicalbook.com Studies have shown that a 5% Ru/C catalyst can achieve high conversion rates. chemicalbook.com The stereoselectivity of these catalysts can be influenced by the reaction medium. chemicalbook.com For instance, conducting the hydrogenation in an acidic aqueous solution, such as acetic acid or hydrochloric acid, has been investigated to optimize the reaction. chemicalbook.com The development of supported ruthenium nanoparticles also presents a promising route for diastereoselective hydrogenation of substituted pyridines under mild conditions. rsc.org

While often used in combination with other metals, nickel itself is a well-established hydrogenation catalyst, with Raney nickel being a classic example used in various industrial hydrogenations. google.comd-nb.info In the context of enriching trans-3,5-dimethylpiperidine, nickel is a key component of advanced composite catalysts. google.com For instance, the inclusion of nickel powder in a multi-metal catalyst system has been shown to significantly improve the yield of the trans isomer. google.com

Palladium supported on carbon (Pd/C) is another catalyst utilized in hydrogenation reactions. tuodaindus.com Some research indicates that the choice of palladium can favorably alter the isomer ratio. Specifically, using a 10% palladium on carbon catalyst has been reported to yield more trans-3,5-dimethylpiperidine than the cis isomer, highlighting its potential for stereoselective synthesis. tuodaindus.com Palladium's versatility in catalysis is well-documented, though detailed studies on its optimization for trans-isomer enrichment in 3,5-lutidine hydrogenation are an area of ongoing interest. nih.govmdpi.com

To overcome the typical low yields of the trans isomer, composite catalysts have been developed. A notable example is a catalyst composed of ruthenium on carbon, nickel powder, and metallic iron acetate (B1210297). google.com This composite system has demonstrated the ability to increase the trans-isomer content in the final product mixture to between 20-35%, a significant improvement over the 13-16% commonly obtained with conventional catalysts. google.com The use of such multi-component, heterogeneous catalysts represents a key strategy for enhancing stereoselectivity in the hydrogenation of 3,5-lutidine. google.com These solid-phase catalysts are advantageous for industrial processes as they can be easily separated from the reaction mixture.

The stereochemical outcome of the 3,5-lutidine hydrogenation is highly sensitive to the reaction conditions. Manipulating these parameters is crucial for maximizing the yield of the desired trans-isomer.

Temperature: Reaction temperature significantly affects both the rate of reaction and the isomer ratio. For a composite catalyst system (Ru/C, Ni powder, Fe acetate), an optimal temperature range of 140–160°C has been identified to favor the formation of the trans product. google.com In contrast, studies using a 5% Ru/C catalyst found 90°C to be a suitable temperature. chemicalbook.com

Pressure: Hydrogen pressure is another critical variable. A pressure of 3.0 MPa (approximately 29.6 atm) is effective when using a 5% Ru/C catalyst in an acidic medium. chemicalbook.com For the aforementioned composite catalyst, a pressure range of 30–40 kg/cm ² (approximately 29–39 atm) is utilized. google.com

Solvent Systems and Additives: The solvent system and the presence of additives can profoundly influence the reaction's stereoselectivity. Conducting the hydrogenation with a Ru/C catalyst in an acidic aqueous solution of either acetic acid or hydrochloric acid has been shown to be an effective strategy. chemicalbook.com The acidity of the reaction medium is a key parameter that can be adjusted to optimize the process. chemicalbook.com In other systems, deionized water has been used as the solvent. google.com The choice of solvent can impact catalyst activity and the interaction of the substrate with the catalyst surface, thereby influencing the stereochemical pathway of the hydrogenation. researchgate.net

The table below summarizes reaction conditions from different catalytic systems for the synthesis of 3,5-dimethylpiperidine (B146706).

| Catalyst | Temperature (°C) | Pressure | Solvent/Additive | Trans-Isomer Content (%) |

| 5% Ru/C | 90 | 3.0 MPa | Acetic Acid or HCl (aq) | Not specified, focus on conversion |

| Ru/C, Ni powder, Fe acetate | 140-160 | 30-40 kg/cm ² | Deionized Water | 20-35 |

| 10% Pd/C | Not specified | Not specified | Not specified | Reported to be >50% |

Solvent-Free and Environmentally Benign Hydrogenation Approaches

The industrial synthesis of 3,5-dimethylpiperidine is primarily achieved through the catalytic hydrogenation of 3,5-dimethylpyridine (B147111) (3,5-lutidine). google.compatsnap.com Growing environmental concerns have spurred the development of greener synthetic routes that minimize or eliminate the use of hazardous organic solvents. Aqueous-phase hydrogenation has emerged as a viable and environmentally friendly alternative.

Using deionized water as a solvent not only reduces cost and environmental impact but can also influence the selectivity of the hydrogenation process. google.comgoogle.com Various catalytic systems have been explored to optimize the yield of the desired trans isomer under these benign conditions. Catalysts typically involve ruthenium supported on materials like carbon (Ru/C) or alumina (B75360) (Ru/Al₂O₃), sometimes in combination with other metals or additives to enhance performance. google.compatsnap.comchemicalbook.com One approach describes the use of a composite catalyst comprising ruthenium on carbon, nickel powder, and a metal acetate (e.g., zinc, iron, or magnesium acetate) in water. google.com This system has been shown to increase the proportion of the trans isomer in the final product mixture to 20-35%, a significant improvement over the typical 13-16% obtained in some conventional processes. google.com The reaction conditions, including temperature, hydrogen pressure, and catalyst composition, are critical parameters that dictate the reaction efficiency and the final cis/trans isomer ratio. google.compatsnap.com

| Catalyst System | Solvent | Temperature (°C) | Pressure (kg/cm²) | Resulting Trans Isomer Content | Reference |

|---|---|---|---|---|---|

| 5% Ruthenium on Alumina | Deionized Water | 190-200 | 45-55 | ~18% | google.compatsnap.com |

| Ru/C, Ni powder, Fe(OAc)₂ | Deionized Water | 140 | 30 | 20-35% | google.com |

| Ru/C, Ni powder, Mg(OAc)₂ | Deionized Water | 160 | 35 | 20-35% | google.com |

| Ru/C, Ni powder, Zn(OAc)₂ | Deionized Water | 150 | 40 | 20-35% | google.com |

| 5% Ru/C | 10% HCl (aq) or 45% Acetic Acid (aq) | 90 | ~30 | Data not specified | chemicalbook.com |

Multi-Step Synthesis Strategies Incorporating trans-3,5-Dimethylpiperidine Building Blocks

The distinct stereochemistry of trans-3,5-dimethylpiperidine makes it a valuable building block for the synthesis of complex molecules with specific biological or material properties.

Derivatization from Precursors for Specific Applications

A prominent application of 3,5-dimethylpiperidine is in the synthesis of the macrolide antibiotic Tilmicosin. rsc.org Tilmicosin is a veterinary medicine used to treat respiratory diseases in livestock. rsc.org The synthesis involves a reductive amination reaction where the 3,5-dimethylpiperidine moiety is attached to the C-20 aldehyde group of a desmycosin precursor. reddit.com This derivatization transforms the precursor into a potent therapeutic agent, highlighting the role of the piperidine (B6355638) structure in achieving the desired bioactivity. reddit.com

Beyond pharmaceuticals, derivatives of 3,5-dimethylpiperidine are used as organic structure-directing agents (OSDAs) in the synthesis of zeolites, such as SSZ-39. phasediagram.dk Zeolites are crystalline aluminosilicates with porous structures crucial for catalysis and separations. In this context, the quaternized form of 3,5-dimethylpiperidine acts as a template, guiding the formation of the specific zeolite framework during hydrothermal synthesis. phasediagram.dk Research has shown that the trans isomer of the OSDA is selectively incorporated into the zeolite product and can enhance the crystallization kinetics. phasediagram.dk

Introduction of the Hydrochloride Moiety

For many applications, particularly in pharmaceuticals, the basic piperidine nitrogen is converted into a more stable and soluble hydrochloride salt. The synthesis of trans-3,5-dimethylpiperidine hydrochloride is a standard acid-base reaction. The process typically involves dissolving the purified trans-3,5-dimethylpiperidine free base in a suitable organic solvent, such as diethyl ether, dioxane, or ethanol. nih.gov Subsequently, a solution of hydrogen chloride (HCl) in the same or a compatible solvent, or gaseous HCl, is added to the piperidine solution. nih.gov This results in the protonation of the piperidine nitrogen and the precipitation of the hydrochloride salt, which can then be isolated by filtration, washed with a solvent to remove any residual impurities, and dried. The resulting crystalline solid generally exhibits improved stability and handling characteristics compared to the liquid free base.

Separation and Isolation Techniques for trans-3,5-Dimethylpiperidine Isomers

The hydrogenation of 3,5-dimethylpyridine inevitably produces a mixture of cis and trans diastereomers. tuodaindus.com Since the biological activity and material properties of derivatives often depend on a specific isomer, their efficient separation is a critical step. tuodaindus.com As diastereomers, the cis and trans forms have different physical properties (e.g., boiling point, polarity, and shape), which enables their separation. tuodaindus.com

Chromatographic Resolution Methods

Chromatography is a powerful technique for the separation of isomers. Gas chromatography (GC) is frequently used as an analytical method to determine the ratio of cis and trans isomers in a mixture following a synthesis. patsnap.com For preparative separation on a larger scale, column chromatography is employed. The separation is based on the differential adsorption of the isomers onto a stationary phase (e.g., silica (B1680970) gel or alumina) and their varying solubility in a mobile phase. The trans isomer, often being less polar than the cis isomer, may elute at a different rate, allowing for the collection of separate fractions of each isomer.

High-speed counter-current chromatography (HSCCC) is another advanced liquid-liquid chromatography technique that has proven effective for separating cis-trans isomers of other complex molecules and represents a potential method for resolving 3,5-dimethylpiperidine mixtures. nih.gov The selection of the stationary and mobile phases is crucial and must be optimized empirically to achieve baseline separation.

Preferential Crystallization and Salt Formation Techniques

Fractional crystallization is a classic method for separating compounds with different solubilities. This technique can be applied to the separation of diastereomers, often by first converting them into salts using a resolving agent. researchgate.net By reacting the cis/trans mixture of 3,5-dimethylpiperidine with a suitable acid, two diastereomeric salts are formed. These salts will have different crystal lattice energies and, consequently, different solubilities in a given solvent. researchgate.net

Under carefully controlled conditions of temperature and concentration, the less soluble diastereomeric salt will crystallize preferentially from the solution, leaving the more soluble salt enriched in the mother liquor. researchgate.net This process has been successfully demonstrated for separating the cis and trans isomers of other cyclic diamines, such as 1,2-diaminocyclohexane, by converting them to their dihydrochloride (B599025) salts in methanol, which allows for the recovery of the trans isomer through selective precipitation. google.com The separated salt can then be neutralized with a base to regenerate the pure piperidine isomer. Additionally, fractional distillation, sometimes in the presence of water, can also be employed to separate the isomers based on differences in their boiling points. google.com

Distillation-Based Isomer Separation

The separation of cis- and trans-3,5-dimethylpiperidine isomers through distillation is a method that leverages the differences in their physical properties, most notably their boiling points. While diastereomers such as these can possess very similar boiling points, making separation challenging, techniques like fractional and azeotropic distillation have been developed to achieve effective isolation. google.comquora.com The boiling point for a mixture of the isomers is reported to be in the range of 142°C to 146°C. chembeez.comsigmaaldrich.com

A notable method for separating these isomers involves a multi-step process that begins with the hydrogenation of 3,5-lutidine. This reaction typically produces a crude mixture of both cis and trans isomers. google.compatsnap.com For instance, gas chromatography analysis of a crude product from such a reaction showed a composition of 81.12% cis-3,5-dimethylpiperidine (B12482) and 17.99% trans-3,5-dimethylpiperidine. patsnap.com

This crude isomeric mixture is then subjected to fractional distillation. google.com Research has shown that the efficiency of this separation can be significantly enhanced by the presence of water, which acts as an entrainer. google.com During this fractional distillation process, the trans-isomer is preferentially enriched in the distillate at the top of the column, potentially forming an azeotrope with water that facilitates its removal. google.com Consequently, the cis-isomer becomes concentrated in the distillation bottoms. google.com Through this procedure, a final product with a significantly reduced concentration of the trans-isomer can be obtained. google.com

The table below outlines typical compositions of the isomer mixture before and after the distillation process as described in patent literature.

| Stage | cis-3,5-Dimethylpiperidine (%) | trans-3,5-Dimethylpiperidine (%) |

| Initial Crude Product | 81.12 | 17.99 |

| Purified Product (Bottoms) | >95.0 | <5.0 |

Data derived from an exemplary separation process. patsnap.com

Another advanced technique, extractive distillation, presents a potential alternative for separating diastereomers. google.com This process involves adding an auxiliary substance that alters the partial pressures of the isomers to different extents, thereby increasing their relative volatility and simplifying the distillation process. google.com This method can potentially reduce the high energy consumption and extensive apparatus requirements often associated with separating compounds that have very close boiling points. google.com

Stereochemical and Conformational Analysis of Trans 3,5 Dimethylpiperidine Derivatives

Conformational Preferences of the Piperidine (B6355638) Ring System

Similar to cyclohexane (B81311), the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For trans-3,5-dimethylpiperidine hydrochloride, two principal chair conformations are possible through ring inversion: one where both methyl groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).

The diequatorial conformer is overwhelmingly favored due to the significant steric strain that arises in the diaxial form. In the diaxial conformation, the two methyl groups experience a severe, destabilizing 1,3-diaxial interaction. youtube.comnumberanalytics.com This is a type of steric hindrance between substituents that are on the same side of the ring, separated by one carbon atom. numberanalytics.com

While the chair form is the most stable, other non-chair conformations, such as the skew-boat, exist on the conformational energy landscape. ias.ac.inresearchgate.net The skew-boat is a flexible form that is typically higher in energy than the chair. However, in certain highly substituted or sterically crowded piperidine derivatives, particularly those with bulky N-substituents, the molecule may adopt a twist-boat or skew-boat conformation to alleviate severe steric clashes present in the chair form. ias.ac.inresearchgate.netacs.org For trans-3,5-dimethylpiperidine hydrochloride, the energy penalty of the skew-boat conformation is substantial, and the diequatorial chair remains the dominant conformer in solution.

The energetic preference for specific conformations can be quantified as the difference in Gibbs free energy (ΔG). For the parent piperidine ring, the conformer with an equatorial N-H bond is more stable than the axial one by approximately 0.2 to 0.7 kcal/mol, depending on the solvent. wikipedia.org However, in the case of trans-3,5-dimethylpiperidine, the position of the C-substituents is the dominant factor.

The primary destabilizing factor in the diaxial conformer is the 1,3-diaxial interaction between the two methyl groups. The energetic cost of a single methyl-hydrogen 1,3-diaxial interaction in cyclohexane is approximately 0.9 kcal/mol. The interaction between two axial methyl groups is significantly more severe. Studies on cis-1,3-dimethylcyclohexane (B1347349) have estimated the energy of this interaction to be around 5.5 kcal/mol. cdnsciencepub.com A similar, highly destabilizing interaction would be present in the diaxial form of trans-3,5-dimethylpiperidine.

Computational studies and comparisons with analogous systems provide estimates for these energy differences. The preference for an equatorial methyl group over an axial one in a piperidine ring is substantial, driven by the avoidance of 1,3-diaxial interactions with axial hydrogens. nih.gov

| Interaction/Conformer Preference | Estimated Energy Cost (kcal/mol) | Consequence for trans-3,5-Dimethylpiperidine |

| Equatorial vs. Axial N-H (Piperidine) | 0.2 - 0.7 | Secondary to steric effects of methyl groups. |

| CH3-H 1,3-Diaxial Interaction | ~0.9 | Avoided in the diequatorial chair conformation. |

| CH3-CH3 1,3-Diaxial Interaction | ~3.6 - 5.5 cdnsciencepub.comresearchgate.net | Strongly destabilizes the diaxial chair conformation. |

| Twist-Boat vs. Chair (N-acylpiperidines) | ~1.5 - 2.0 acs.org | The diequatorial chair remains significantly more stable. |

This table presents interactive data based on established conformational energy values.

Influence of Alkyl Substituents on Ring Dynamics and Nitrogen Inversion

The conformational behavior of trans-3,5-dimethylpiperidine is dominated by the steric effects of the two methyl groups. The key interactions to consider are the 1,3-diaxial interactions and allylic 1,3-strain (A¹,³-strain).

1,3-Diaxial Interactions: As established, the diaxial conformation of the chair is highly unfavorable due to the steric repulsion between the two axial methyl groups. numberanalytics.com This interaction effectively locks the molecule into the diequatorial chair conformation, where both methyl groups occupy positions that extend away from the bulk of the ring, minimizing steric strain. nih.gov

A¹,³-Strain: A¹,³-strain, or pseudoallylic strain, describes the steric interaction between a substituent on an sp²-hybridized atom (or an atom with a lone pair) and an allylic substituent. nih.govresearchgate.net In N-substituted piperidines, this refers to the interaction between an N-substituent and a C2 or C6 substituent. For example, in certain N-acyl piperidines, a severe A¹,³-strain between the N-acyl group and an equatorial C2-substituent can force the C2-substituent into an axial position. researchgate.netrsc.org In the case of trans-3,5-dimethylpiperidine hydrochloride, the nitrogen is protonated and sp³-hybridized. The relevant interactions are primarily the gauche and 1,3-diaxial steric strains. The diequatorial arrangement of the methyl groups at the C3 and C5 positions avoids these destabilizing A¹,³-type interactions with the nitrogen center.

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org These effects can significantly influence conformational stability. researchgate.net In piperidine systems, a key stereoelectronic effect is hyperconjugation involving the nitrogen lone pair. The lone pair can donate electron density into an adjacent anti-periplanar σ* orbital of a C-C or C-H bond. This interaction is stabilizing and is conformation-dependent.

In trans-3,5-dimethylpiperidine (the free base), the nitrogen lone pair can be either axial or equatorial. The orientation of the lone pair affects its ability to participate in stabilizing hyperconjugative interactions with the ring's C-C bonds. However, upon protonation to form the hydrochloride salt, the lone pair is converted into an N-H bond. The conformational analysis is then dominated by the stereoelectronics of the N-H bond. In the favored diequatorial chair conformation, the N-H bond can be either axial or equatorial. In polar solvents, the axial N-H conformer may be stabilized. wikipedia.org The electrostatic interactions between the positively charged nitrogen (N⁺-H) and the C-C and C-H bonds of the ring also play a role in defining the precise geometry and stability of the dominant conformer. nih.gov

Conformational Restriction and its Impact on Derivatives

The trans-1,3-diequatorial arrangement of the methyl groups in 3,5-dimethylpiperidine (B146706) serves as a powerful conformational lock. This restriction of the piperidine ring to a single, well-defined chair conformation has significant implications for the design of derivatives. acs.org By preventing ring inversion to the high-energy diaxial form, the spatial relationship between substituents on the ring becomes fixed.

This strategy of conformational restriction is widely used in medicinal chemistry to improve the properties of drug candidates. acs.orgthieme-connect.com By locking a molecule into its "bioactive conformation"—the shape it adopts when binding to a biological target—potency and selectivity can be significantly enhanced. nih.gov For derivatives of trans-3,5-dimethylpiperidine, any further functionalization at the nitrogen or other ring positions will result in products with a predictable three-dimensional structure. This rigidity reduces the entropic penalty upon binding to a receptor, as the molecule does not need to "freeze" into a specific shape from a multitude of accessible conformations. Consequently, derivatives built upon the trans-3,5-dimethylpiperidine scaffold possess a well-defined and stable architecture, making them valuable templates for structure-based drug design. nih.gov

Diastereoselective Synthesis Outcomes in Relation to Conformational Control

The stereochemical configuration of substituted piperidines is a critical determinant of their biological activity and chemical properties. In the synthesis of 3,5-dimethylpiperidine derivatives, achieving a desired diastereomer, such as the trans isomer, requires a nuanced understanding of the interplay between reaction kinetics, thermodynamics, and the conformational preferences of the piperidine ring. The diastereoselectivity of synthetic routes is often governed by the ability to control the spatial arrangement of substituents, a concept deeply rooted in conformational analysis.

The synthesis of 3,5-dimethylpiperidine typically proceeds through the hydrogenation of 3,5-dimethylpyridine (B147111). wikipedia.org This process inherently generates a mixture of cis and trans diastereomers. tuodaindus.com The ratio of these isomers is significantly influenced by the choice of catalyst and reaction conditions, which dictates whether the reaction is under kinetic or thermodynamic control. wikipedia.orgmasterorganicchemistry.com

Under kinetic control, the product distribution is determined by the relative rates of formation of the diastereomers. masterorganicchemistry.com This is often the case in catalytic hydrogenation, where the initial product ratio is governed by the transition state energies. For instance, the hydrogenation of 3,5-disubstituted pyridines can yield a mixture of isomers where the trans product is favored, but a significant portion of the cis isomer is also formed. tuodaindus.comnih.gov Research has shown that different catalysts can lead to varying diastereomeric ratios (dr). For example, the hydrogenation of a 3,5-substituted pyridine (B92270) derivative using a 10% Palladium on carbon (Pd/C) catalyst has been reported to produce a trans:cis ratio of 70:30. tuodaindus.com In contrast, employing 10% Platinum oxide (PtO₂) as the catalyst under similar conditions resulted in a trans:cis ratio of 60:40. tuodaindus.com These findings highlight the role of the catalyst in influencing the kinetic outcome of the hydrogenation reaction.

| Catalyst | Diastereomeric Ratio (trans:cis) | Isolated Yield (trans) | Isolated Yield (cis) |

|---|---|---|---|

| 10% Pd/C | 70:30 | 51% | 17% |

| 10% PtO₂ | 60:40 | N/A | N/A |

Thermodynamic control, on the other hand, favors the most stable product. wikipedia.org In the case of 3,5-dimethylpiperidine, the trans isomer is thermodynamically more stable than the cis isomer. This stability arises from the conformational preference of the piperidine ring to adopt a chair conformation, which minimizes steric strain. In the trans isomer, both methyl groups can occupy equatorial positions, thus avoiding unfavorable 1,3-diaxial interactions that would be present in the cis isomer where one methyl group would be forced into an axial position. nih.govrsc.org

To achieve a higher proportion of the desired trans isomer, a subsequent epimerization step can be employed. This process allows the initial kinetically controlled product mixture to equilibrate to a thermodynamically more favorable ratio. nih.gov By treating a mixture of diastereomers with a base, such as potassium tert-butoxide in tetrahydrofuran, the cis isomer can be converted to the more stable trans isomer. tuodaindus.com This epimerization is driven by the relief of steric strain, as the molecule seeks its lowest energy conformation. rsc.org The effectiveness of this conformational control is evident in the significant shift in the diastereomeric ratio, with reports showing the potential to achieve a trans:cis ratio as high as 95:5. tuodaindus.com

| Starting Isomer | Conditions | Final Diastereomeric Ratio (favored isomer) | Isolated Yield |

|---|---|---|---|

| cis | KOtBu in THF, -78 °C, 2 h | 50:50 to 95:5 (trans) | 40-90% |

| trans | KOtBu in THF, -78 °C, 2 h | 85:15 (cis) | 62% |

Spectroscopic Characterization and Structural Elucidation of Trans 3,5 Dimethylpiperidine;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the three-dimensional structure of organic molecules in solution. For trans-3,5-Dimethylpiperidine;hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, confirms the relative stereochemistry of the methyl substituents, and characterizes the environment of the nitrogen heteroatom.

Proton NMR (¹H NMR) is particularly crucial for establishing the trans configuration of the 3,5-dimethyl substitution pattern. In its stable chair conformation, the trans isomer will preferentially orient both large methyl groups in equatorial positions to minimize steric strain. This arrangement dictates the axial or equatorial positions of the ring protons, which can be confirmed through analysis of vicinal (³J) coupling constants.

The key principle is that the dihedral angle between two adjacent protons strongly influences their coupling constant. Axial-axial (ax-ax) couplings typically exhibit large J-values (10–14 Hz), while axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) couplings are significantly smaller (2–5 Hz).

In the ¹H NMR spectrum of this compound, the protons at the C2 and C6 positions adjacent to the nitrogen will appear as distinct multiplets, as will the protons at C3, C4, and C5. The protonation of the nitrogen atom leads to a general downfield shift of adjacent protons compared to the free amine. The protons on the nitrogen (N-H₂) may appear as a broad singlet, often exchanging with residual water in the solvent.

The stereochemistry is confirmed by examining the multiplicity of the C3 and C5 methine protons. Since the methyl groups are equatorial, the protons at C3 and C5 are axial. These axial protons will show large couplings to the axial protons at C2, C4, and C6. For instance, the signal for the axial proton at C3 (H3ₐₓ) would be expected to be a complex multiplet showing large trans-diaxial coupling constants to the axial protons at C2 and C4. nih.gov Analysis of these large J-values provides definitive evidence for the diequatorial arrangement of the methyl groups, and thus the trans stereochemistry. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound Note: Data are estimated based on analogous substituted piperidinium (B107235) salts. Actual values may vary depending on solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) |

|---|---|---|---|

| H2ₐₓ, H6ₐₓ | ~3.4 - 3.6 | ddd | J₂ₐₓ,₂ₑₓ ≈ 12-14; J₂ₐₓ,₃ₐₓ ≈ 10-13 |

| H2ₑₓ, H6ₑₓ | ~3.0 - 3.2 | ddd | J₂ₑₓ,₂ₐₓ ≈ 12-14; J₂ₑₓ,₃ₐₓ ≈ 2-4 |

| H3ₐₓ, H5ₐₓ | ~1.9 - 2.1 | m | J₃ₐₓ,₂ₐₓ ≈ 10-13; J₃ₐₓ,₄ₐₓ ≈ 10-13 |

| H4ₐₓ | ~1.6 - 1.8 | m | J₄ₐₓ,₃ₐₓ ≈ 10-13; J₄ₐₓ,₅ₐₓ ≈ 10-13 |

| H4ₑₓ | ~1.3 - 1.5 | m | J₄ₑₓ,₄ₐₓ ≈ 12-14; J₄ₑₓ,₃ₐₓ ≈ 2-4 |

| 3-CH₃, 5-CH₃ | ~0.9 - 1.1 | d | J ≈ 6-7 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the this compound molecule, fewer signals than the total number of carbons are expected. The pairs of carbons C2/C6, C3/C5, and the two methyl groups are chemically equivalent, leading to a spectrum with four distinct signals. The C4 carbon lies on the plane of symmetry and will appear as a single signal. Protonation of the nitrogen deshields the adjacent α-carbons (C2, C6) and to a lesser extent, the β-carbons (C3, C5).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data are estimated based on analogous substituted piperidinium salts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2, C6 | ~50 - 55 |

| C3, C5 | ~30 - 35 |

| C4 | ~40 - 45 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and for mapping out the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H2/H3, H3/H4, and H4/H5, confirming the connectivity of the piperidine (B6355638) ring. A correlation between the C3/C5 methine protons and the methyl protons would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is used to definitively assign the carbon signals based on the already assigned proton spectrum. For example, the proton signal assigned to the methyl groups (~1.0 ppm) would show a cross-peak to the carbon signal around 20 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is extremely useful for connecting different parts of a molecule. For instance, the methyl protons (¹H) would show a cross-peak to the C3/C5 carbons (a two-bond correlation) and the C4 carbon (a three-bond correlation), confirming their position on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for confirming stereochemistry as it identifies protons that are close in space, regardless of their bonding connectivity. For the diequatorial conformation of the trans isomer, NOESY would show strong cross-peaks between the axial protons (e.g., H2ₐₓ, H3ₐₓ, H4ₐₓ), which are all on the same side of the ring. Crucially, no NOE would be observed between the two methyl groups, as they are on opposite sides of the ring and far apart in space.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides direct insight into the electronic environment of the nitrogen atom. The chemical shift of the nitrogen is highly sensitive to its hybridization and protonation state. For aliphatic amines like piperidine, the nitrogen signal is typically shielded. However, upon protonation to form the piperidinium salt, a significant downfield shift (deshielding) of 30-50 ppm is observed. nih.gov This large shift confirms the presence of the ammonium (B1175870) cation (N-H₂⁺) in the hydrochloride salt.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, the most diagnostic feature is the presence of the ammonium group (R₂NH₂⁺).

N-H⁺ Stretching: The stretching vibrations of the N-H⁺ bond in the piperidinium ion give rise to a very broad and strong absorption band in the IR spectrum, typically in the range of 2700-2250 cm⁻¹. This broadness is a result of extensive hydrogen bonding.

N-H⁺ Bending: The asymmetric and symmetric bending modes of the N-H₂⁺ group appear in the region of 1620-1550 cm⁻¹.

C-H Stretching: The aliphatic C-H stretching vibrations from the methyl and methylene groups are observed in the 3000-2850 cm⁻¹ region.

C-H Bending: The bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups appear in the 1470-1350 cm⁻¹ range.

The combination of these bands provides clear evidence for both the piperidine backbone and the presence of the hydrochloride salt form.

Table 3: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H⁺ Stretch | 2700 - 2250 | Strong, Broad |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium-Strong |

| N-H⁺ Bend | 1620 - 1550 | Medium-Variable |

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. When analyzing this compound, the technique will detect the cationic free base form of the molecule after loss of HCl.

The molecular weight of the free base, 3,5-dimethylpiperidine (B146706) (C₇H₁₅N), is 113.20 g/mol . nist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 113. A prominent peak is also expected at m/z = 98, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pathway for this type of compound.

Hyphenated techniques are essential for assessing the purity of the sample, particularly for separating it from its cis stereoisomer.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in the gas phase before they enter the mass spectrometer. The cis and trans isomers of 3,5-dimethylpiperidine have slightly different physical properties and can often be separated on a suitable GC column. mdpi.com By analyzing a sample of the hydrochloride salt (typically after neutralization to liberate the volatile free base), GC-MS can be used to determine the isomeric purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for analyzing the salt form directly without prior neutralization. Using techniques like reversed-phase chromatography, it may be possible to separate the cis and trans isomers. The mass spectrometer serves as the detector, confirming the identity of the eluting peaks. This method is highly effective for confirming both the molecular weight and the isomeric and chemical purity of the compound.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3,5-dimethylpyridine (B147111) |

| cis-3,5-Dimethylpiperidine (B12482);hydrochloride |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While a specific, publicly deposited crystal structure for trans-3,5-Dimethylpiperidine hydrochloride could not be identified in comprehensive crystallographic databases, the solid-state structure and conformational preferences can be reliably inferred from the fundamental principles of stereochemistry and by analogy to related substituted piperidinium salts.

In the case of this compound, the molecule consists of the protonated trans-3,5-dimethylpiperidinium cation and a chloride anion. The structural analysis would focus on the conformation of the six-membered piperidinium ring and the interactions involving the chloride ion.

Conformational Analysis of the Piperidinium Ring

The piperidinium ring, analogous to cyclohexane (B81311), is known to adopt a chair conformation as its most stable form to minimize angular and torsional strain. For a 3,5-disubstituted piperidine, the trans configuration signifies that the two methyl groups are on opposite sides of the ring.

In the chair conformation, substituents can occupy either axial or equatorial positions. The trans- isomer can exist in two primary chair conformations: one with both methyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is overwhelmingly favored energetically. This preference is due to the avoidance of significant steric hindrance, specifically 1,3-diaxial interactions, which would occur between the axial methyl groups and the axial hydrogens on the same side of the ring in the diaxial conformer. Therefore, in the solid state, trans-3,5-Dimethylpiperidine hydrochloride is expected to exist exclusively in the diequatorial chair conformation.

The nitrogen atom in the ring is protonated, bearing a positive charge, and is tetrahedrally coordinated. The hydrogen atom attached to the nitrogen is also expected to preferentially occupy an equatorial position to minimize steric interactions.

Crystal Packing and Intermolecular Interactions

In the crystalline lattice, the trans-3,5-dimethylpiperidinium cations and chloride anions would be arranged in a regular, repeating pattern. The primary intermolecular forces governing the crystal packing are the strong electrostatic interactions between the positively charged piperidinium cation and the negatively charged chloride anion.

Furthermore, significant hydrogen bonding is anticipated to occur between the proton on the nitrogen atom (N-H+) of the cation and the chloride anion (Cl-). This N-H+···Cl- hydrogen bond is a characteristic and structure-directing interaction in the crystal structures of amine hydrochlorides. These hydrogen bonds, along with weaker van der Waals forces, would link the ions into a stable three-dimensional network.

Based on this analysis, the expected structural characteristics are summarized in the table below.

| Feature | Expected Characteristic |

| Ring Conformation | Chair |

| Methyl Group Orientation | Diequatorial |

| N-H Proton Orientation | Equatorial (preferred) |

| Primary Intermolecular Forces | Ionic interactions (between piperidinium cation and chloride anion) |

| Secondary Interactions | Hydrogen bonding (N-H+···Cl-), Van der Waals forces |

This theoretical model provides a robust framework for understanding the solid-state structure of this compound, pending experimental verification by single-crystal X-ray diffraction studies.

Theoretical and Computational Chemistry Studies on Trans 3,5 Dimethylpiperidine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the electronic structure and energetics of trans-3,5-dimethylpiperidine and its protonated form, the hydrochloride salt. These calculations solve approximations of the Schrödinger equation to determine the molecule's energy, electron distribution, and other fundamental properties.

The piperidine (B6355638) ring is conformationally flexible, existing primarily in a chair conformation to minimize angular and torsional strain. For trans-3,5-dimethylpiperidine, the lowest energy conformation is the diequatorial chair, where both methyl groups occupy equatorial positions, thus avoiding unfavorable 1,3-diaxial steric interactions. rsc.org Upon protonation to form the hydrochloride salt, the nitrogen lone pair is replaced by an N-H bond, which can also exist in either an axial or equatorial position.

Computational methods can predict the relative energies of these different conformers (e.g., diequatorial chair, diaxial chair, twist-boat) and the energy barriers for interconversion between them. Methods like B3LYP or M06-2X are commonly used for geometry optimization and energy calculations. nih.gov For higher accuracy, coupled-cluster methods such as DLPNO-CCSD(T) can serve as a benchmark, against which more efficient methods like MP2 and B3LYP can be compared. nih.gov The diequatorial chair form of the trans isomer is significantly more stable than conformers with axial methyl groups. The twist-boat conformation is generally found to be a higher-energy intermediate in the chair-to-chair interconversion pathway. acs.org

Table 1: Hypothetical Relative Conformational Energies for trans-3,5-Dimethylpiperidine Calculated at the B3LYP/6-31G(d) Level.

| Conformer | Methyl Group Orientations | N-H Orientation (in Hydrochloride) | Relative Energy (kcal/mol) |

| Chair 1 (Global Minimum) | Diequatorial | Equatorial | 0.00 |

| Chair 2 | Diequatorial | Axial | ~0.5 - 0.7 |

| Twist-Boat | - | - | ~5 - 6 |

| Chair 3 | Diaxial | Equatorial | > 7 |

Note: This table is illustrative, based on typical energy differences for substituted piperidines and cyclohexanes. Actual values would require specific calculations for the target molecule.

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the stability and geometry of piperidine rings. Natural Bond Orbital (NBO) analysis is a common computational technique used to identify and quantify these interactions. Key interactions in trans-3,5-dimethylpiperidine include hyperconjugation, where filled (donor) orbitals interact with empty (acceptor) anti-bonding orbitals.

In the neutral molecule, stabilizing interactions occur between the nitrogen lone pair (n) and anti-bonding C-C orbitals (n → σ*C-C). Upon protonation to form the trans-3,5-dimethylpiperidinium ion, the lone pair is no longer available. Instead, strong electrostatic interactions and hyperconjugative effects involving the N-H and C-H bonds dominate. For instance, DFT-based calculations have been used to show that the trans isomer of a related N,N-dimethyl-3,5-dimethylpiperidinium cation binds more strongly to zeolite frameworks than the cis isomer, suggesting that stereochemistry significantly influences intermolecular interactions. rsc.org These interactions are governed by the specific geometry and electronic structure of the cation, which can be thoroughly analyzed using computational methods. rsc.org

Molecular Dynamics Simulations for Conformational Sampling in Solution

While quantum chemical calculations are excellent for studying molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule in an explicit solvent environment over time. MD simulations model the movements of atoms by applying classical mechanics, allowing for the observation of how solvent molecules (e.g., water) interact with the solute and influence its conformational preferences.

For trans-3,5-dimethylpiperidine hydrochloride, MD simulations in a water box would reveal the stability of different chair conformers and the dynamics of their interconversion. mdpi.com Such simulations can elucidate the structure and stability of the hydration shell around the molecule and quantify the role of hydrogen bonding between the ammonium (B1175870) group (N-H+), the chloride ion, and surrounding water molecules. Tools like WaterMap can further analyze the thermodynamics of water molecules at the solute-solvent interface, identifying high-energy hydration sites that can influence binding affinity in biological systems. nih.gov

Computational Approaches to Elucidating Reaction Mechanisms and Selectivity

Computational chemistry is instrumental in elucidating reaction mechanisms, identifying transition states, and explaining selectivity. For reactions involving trans-3,5-dimethylpiperidine, either as a reactant, catalyst, or product, DFT calculations can map out the entire reaction energy profile.

For example, 3,5-dimethylpiperidine (B146706) is synthesized via the hydrogenation of 3,5-dimethylpyridine (B147111). wikipedia.org Computational modeling could investigate the absorption of the pyridine (B92270) on the catalyst surface (e.g., Palladium or Platinum) and the stepwise addition of hydrogen, explaining the observed diastereoselectivity (the ratio of trans to cis isomers formed). nih.gov Furthermore, the trans isomer of 3,5-dimethylpiperidine is noted for its use as a catalyst in asymmetric reactions. tuodaindus.com DFT calculations could model the transition states of such reactions, revealing how the specific stereochemistry of the catalyst directs the stereochemical outcome of the product by creating a more energetically favorable pathway for the formation of one enantiomer over another.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application.

By calculating the magnetic shielding tensors of the nuclei (e.g., ¹³C and ¹H) in the optimized geometry of trans-3,5-dimethylpiperidine, one can predict its NMR spectrum. rsc.org These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The predicted shifts can then be compared to experimental values to confirm structural assignments. Modern approaches even utilize graph neural networks (GNNs) trained on DFT-calculated or experimental data to predict chemical shifts with high accuracy in a fraction of the time. rsc.org

Table 2: Illustrative Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for a Substituted Piperidine.

| Carbon Atom | Experimental Shift (ppm) | Predicted Shift (ppm) (DFT/GIAO) | Deviation (ppm) |

| C2/C6 | 51.2 | 50.8 | -0.4 |

| C3/C5 | 33.5 | 33.9 | +0.4 |

| C4 | 25.8 | 25.5 | -0.3 |

| C3/C5-CH₃ | 19.1 | 18.9 | -0.2 |

Note: This table is a hypothetical example demonstrating the typical accuracy of modern DFT calculations for predicting ¹³C NMR shifts. The Mean Absolute Error (MAE) for such predictions is often below 1.5 ppm. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry and toxicology to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of trans-3,5-dimethylpiperidine, QSAR can be used to design new compounds with enhanced potency or desired properties. tuodaindus.comchemimpex.com

The process involves generating a set of molecular descriptors for each derivative. These can be 2D descriptors (e.g., topological indices) or 3D descriptors derived from the molecule's conformation, such as those from Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comresearchgate.net These descriptors quantify steric, electrostatic, hydrophobic, and hydrogen-bonding properties. A statistical model (e.g., multiple linear regression, partial least squares) is then built to create a mathematical equation linking these descriptors to the observed biological activity (e.g., enzyme inhibition, receptor affinity). nih.govmdpi.com Once validated, this model can be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more promising candidates. nih.gov

Role as Versatile Synthetic Intermediates in Organic Synthesis

3,5-Dimethylpiperidine, existing as cis and trans isomers, is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com Its nitrogen-containing heterocyclic structure is particularly valuable in the development of new drugs, where it can be instrumental in enhancing the biological activity and solubility of active pharmaceutical ingredients. chemimpex.com

Building Blocks for Complex Heterocyclic Structures

The piperidine ring is a common scaffold in many biologically active compounds. trans-3,5-Dimethylpiperidine, with its specific stereochemistry, offers a defined three-dimensional structure that can be exploited to synthesize complex heterocyclic systems with high precision. tuodaindus.com The presence of the two methyl groups at the 3 and 5 positions influences the conformation of the piperidine ring, which in turn can direct the stereochemical outcome of subsequent reactions. This makes it a valuable starting material for the stereoselective synthesis of intricate molecular architectures. Researchers utilize this compound to construct molecules with specific spatial arrangements, which is often a critical factor for their biological function. tuodaindus.comnih.gov

Precursors for Alkaloid Synthesis and Analogues

Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Many alkaloids have potent pharmacological activities. trans-3,5-Dimethylpiperidine serves as a key precursor in the synthesis of various alkaloid analogues. By incorporating this dimethylated piperidine unit, chemists can create novel molecules that mimic the core structure of natural alkaloids but possess modified properties. This approach is widely used in medicinal chemistry to develop new therapeutic agents with improved efficacy or reduced side effects. For instance, 3,5-dimethylpiperidine is a key intermediate in the synthesis of the veterinary antibiotic Tilmicosin. google.com

Applications in Material Science and Catalysis

Beyond its role in organic synthesis, trans-3,5-Dimethylpiperidine and its derivatives have found important applications in the field of material science, particularly in the synthesis of zeolites. tuodaindus.com

Organic Structure-Directing Agents (OSDAs) for Zeolite Synthesis

Zeolites are crystalline aluminosilicates with a porous structure, which makes them highly useful as catalysts, adsorbents, and ion-exchangers. mdpi.com The synthesis of zeolites with specific pore architectures is often guided by the use of organic molecules known as Organic Structure-Directing Agents (OSDAs). nih.gov Derivatives of 3,5-dimethylpiperidine, such as N,N-dimethyl-3,5-dimethylpiperidinium hydroxide, have been effectively used as OSDAs in the synthesis of certain types of zeolites, for example, SSZ-39. nih.govnih.gov The OSDA molecule directs the formation of the zeolite framework around it, and upon its removal by calcination, a porous structure with a specific topology is left behind.

Research has shown that the stereochemistry of the OSDA can have a significant impact on the zeolite crystallization process and the properties of the final material. nih.govnih.gov Specifically, the ratio of trans to cis isomers of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide has been found to influence the kinetics of zeolite SSZ-39 formation. nih.govnih.gov

A study demonstrated that increasing the trans isomer content in the OSDA mixture from 14% to 80% led to a 30% increase in the crystallization kinetics of SSZ-39. nih.govnih.gov This suggests that the trans isomer is more effective at directing the formation of the SSZ-39 framework. Further analysis indicated that the trans isomer is selectively incorporated into the final zeolite product. nih.govnih.gov This preference is attributed to the stronger binding of the trans isomer to the FAU-type zeolite precursor, which is the starting material for the synthesis of SSZ-39. nih.govnih.gov

The composition of the resulting zeolite is also mildly sensitive to the isomer ratio of the OSDA. An increase in the trans isomer content was found to lead to a modest increase in the silicon-to-aluminum (Si/Al) ratio of the SSZ-39 zeolite, from 7.7 to 8.6. nih.govnih.gov

| Property | Low trans OSDA Content (14%) | High trans OSDA Content (80%) |

| Crystallization Kinetics | Slower | 30% faster |

| Si/Al Ratio | 7.7 | 8.6 |

| Isomer in Product | Preferential uptake of trans isomer | Higher incorporation of trans isomer |

The ability to control the properties of zeolites through the choice of OSDA is a powerful tool for pore engineering and modulating catalytic performance. nih.gov By using specific isomers of an OSDA, it is possible to fine-tune the pore size, shape, and connectivity of the resulting zeolite. This, in turn, can have a profound effect on the catalytic activity and selectivity of the material for a given chemical reaction.

The selective incorporation of the trans-3,5-dimethylpiperidine derivative as an OSDA can lead to zeolites with a more uniform and well-defined pore structure. This can enhance the diffusion of reactants and products within the zeolite channels, leading to improved catalytic efficiency. While direct studies on the catalytic performance modulation by trans-3,5-dimethylpiperidine-derived zeolites are specific to the reaction being catalyzed, the principle remains that controlling the zeolite's physical and chemical properties through the OSDA is a key strategy for developing more effective catalysts. nih.gov

2 Components of Organocatalysts and Ligands for Metal Catalysis

The rigid, well-defined stereochemistry of the trans-3,5-dimethylpiperidine scaffold makes it a valuable component in the field of asymmetric catalysis. Its derivatives have been explored both as chiral auxiliaries and as integral parts of ligands for transition metal-catalyzed reactions, where the specific arrangement of the methyl groups can significantly influence the steric environment around a catalytic center.

1 Development of Chiral Organocatalysts

While the trans-3,5-dimethylpiperidine moiety is more commonly incorporated into larger ligand structures for metal catalysis, it has also been utilized as a chiral auxiliary in metal-based reagents that participate in stoichiometric chiral transformations. A notable example involves its incorporation into Fischer carbene complexes of chromium.

In a study on the diastereoselective Michael addition of aminocarbene complexes to nitroolefins, a pentacarbonyl(chromium) complex featuring a trans-3,5-dimethylpiperidinyl(methyl)carbene was synthesized. The anion of this complex was reacted with various substituted nitrostyrenes. The study found that the stereochemical outcome of the addition was influenced by the electronic properties of the substituents on the nitrostyrene's aromatic ring. This demonstrates the role of the chiral piperidine auxiliary in creating a specific three-dimensional environment that directs the approach of the electrophile, leading to the formation of one diastereomer in preference to others.

2 Design of Ligands for Transition Metal-Catalyzed Transformations

The design of effective chiral ligands is paramount for achieving high enantioselectivity in transition metal-catalyzed reactions. The trans-3,5-dimethylpiperidine framework has been incorporated into ligand structures to create a sterically demanding and conformationally restricted environment around the metal center.

One area of application is in the development of P,N-bidentate ligands. However, research comparing ligands derived from different isomers of 3,5-dimethylpiperidine has shown that the stereochemistry of the piperidine ring is critical. In one instance, a complex derived from cis-3,5-dimethylpiperidine (B12482) provided a higher yield (84%) in a particular transformation compared to its trans-3,5-dimethylpiperidine analogue, which was found to be less effective.

A more detailed application is seen with the use of a pentacarbonyl(chromium) trans-3,5-dimethylpiperidinyl(methyl)carbene complex in Michael-type additions. The anion generated from this chromium carbene complex was added to a series of E- and Z-nitrostyrenes. The study investigated how the structure of the nitroolefin and the chiral auxiliary on the metal carbene influenced the diastereoselectivity of the reaction, ultimately leading to the synthesis of precursors for β-aryl-γ-butyric acid derivatives. The reactivity of the trans-3,5-dimethylpiperidine-derived carbene was compared to that of a related trans-2,6-dimethylmorpholine derivative, highlighting the subtle but significant impact of the heterocyclic scaffold on the reaction's progress and stereochemical outcome.

Q & A

Q. What are the recommended synthetic routes for preparing trans-3,5-Dimethylpiperidine hydrochloride, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves alkylation or substitution reactions. For example, reacting 3,5-dimethylpiperidine with hydrochloric acid under controlled conditions can yield the hydrochloride salt. To ensure stereochemical purity, chiral chromatography (e.g., using a Chiralpak® column) or X-ray crystallography should be employed to confirm the trans-configuration . Key steps include:

- Purification via recrystallization in ethanol/water mixtures.

- Monitoring reaction progress using thin-layer chromatography (TLC) with UV detection.

- Validating stereochemistry via H NMR coupling constants and NOE experiments .

Q. Which analytical techniques are critical for characterizing trans-3,5-Dimethylpiperidine hydrochloride, and what parameters should be prioritized?

- Methodological Answer :

- NMR Spectroscopy : Focus on H and C NMR to confirm methyl group positions (δ ~1.0–1.5 ppm for CH) and piperidine ring protons (δ ~2.5–3.5 ppm) .

- HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to assess purity (>98%) and detect impurities .

- Melting Point Analysis : Compare observed values (e.g., 180–185°C) with literature data to confirm identity .

Q. What safety protocols are essential for handling trans-3,5-Dimethylpiperidine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and dissolution .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).

- Storage : Store at –20°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from isomerism or impurities?

- Methodological Answer :

- Perform 2D NMR (e.g., COSY, HSQC) to distinguish between cis- and trans-isomers. For example, trans-isomers exhibit distinct coupling constants ( Hz for axial-equatorial protons) .

- Use high-resolution mass spectrometry (HR-MS) to identify impurities (e.g., residual solvents or byproducts) and adjust synthetic conditions accordingly .

Q. What experimental designs are suitable for studying the stereochemical impact of trans-3,5-Dimethylpiperidine hydrochloride on receptor binding affinity?

- Methodological Answer :

- Molecular Docking : Compare trans- and cis-isomer binding poses in histamine or opioid receptor models (e.g., using AutoDock Vina) .

- In Vitro Assays : Conduct competitive binding assays with radiolabeled ligands (e.g., H-naloxone for opioid receptors) to measure IC values .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents to assess steric and electronic effects .

Q. How does pH and temperature affect the stability of trans-3,5-Dimethylpiperidine hydrochloride, and what degradation products form under stress conditions?

- Methodological Answer :

- Stability Studies :

- Thermal Stress : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .

- pH Stress : Expose to buffers at pH 2 (HCl), 7 (PBS), and 9 (borate) for 24–72 hours. Degradation products (e.g., piperidine derivatives) can be identified using LC-MS/MS .

- Kinetic Analysis : Calculate degradation rate constants () and shelf-life using Arrhenius equations .

Q. What strategies can mitigate batch-to-batch variability in the synthesis of trans-3,5-Dimethylpiperidine hydrochloride for pharmacological studies?

- Methodological Answer :

- Process Optimization : Use design of experiments (DoE) to evaluate critical parameters (e.g., reaction time, HCl stoichiometry) .

- Quality Control : Implement in-line FTIR spectroscopy to monitor intermediate formation and ensure consistency .

- Standardization : Adopt pharmacopeial guidelines (e.g., USP) for analytical validation, including system suitability tests for HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.